molecular formula C11H11FN2O2 B2808968 2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid CAS No. 1707377-01-2

2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid

Cat. No.: B2808968
CAS No.: 1707377-01-2
M. Wt: 222.219
InChI Key: DJNONNATLAOYAJ-UHFFFAOYSA-N
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Description

2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluoro and Ethyl Groups:

    Acetic Acid Substitution: The final step involves the substitution of the benzimidazole core with acetic acid, which can be carried out using standard esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Benzimidazole amines.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)acetic acid: Lacks the fluoro group, which may affect its biological activity.

    2-(2-Methyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.

    2-(2-Ethyl-7-chloro-1H-1,3-benzodiazol-1-yl)acetic acid: Substitutes the fluoro group with a chloro group, which can influence its reactivity and interactions.

Uniqueness

2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid is unique due to the presence of both the ethyl and fluoro groups, which can significantly impact its chemical reactivity and biological activity. These substitutions can enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-(2-ethyl-7-fluorobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-9-13-8-5-3-4-7(12)11(8)14(9)6-10(15)16/h3-5H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNONNATLAOYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CC(=O)O)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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